molecular formula C6H10N2O2 B2708658 3-(Methylamino)piperidine-2,6-dione CAS No. 1494409-88-9

3-(Methylamino)piperidine-2,6-dione

Cat. No.: B2708658
CAS No.: 1494409-88-9
M. Wt: 142.158
InChI Key: YAWYREAQLDBQKU-UHFFFAOYSA-N
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Description

3-(Methylamino)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring with a methylamino group at the 3-position and two keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with methylamine. One common method includes the use of potassium tert-butoxide as a promoter, facilitating a Michael addition followed by intramolecular nucleophilic substitution . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using readily available starting materials such as acetates and acrylamides. The process is optimized to achieve high yields and purity, with the potential for kilo-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperidine-2,6-dione derivatives.

Scientific Research Applications

3-(Methylamino)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)piperidine-2,6-dione is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

3-(methylamino)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7-4-2-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYREAQLDBQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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